molecular formula C8Br2F2N2 B8106872 4,6-Dibromo-2,5-difluoroisophthalonitrile

4,6-Dibromo-2,5-difluoroisophthalonitrile

Cat. No.: B8106872
M. Wt: 321.90 g/mol
InChI Key: ZAQPGAJCAAOATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2,5-difluoroisophthalonitrile is a chemical compound with the molecular formula C8H2Br2F2N2 It is a derivative of isophthalonitrile, characterized by the presence of bromine and fluorine atoms at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,5-difluoroisophthalonitrile typically involves the bromination and fluorination of isophthalonitrile derivatives. One common method includes the use of 1,5-dibromo-2,4-difluorobenzene as a starting material, which undergoes further chemical reactions to introduce the nitrile groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing reagents such as bromine and fluorine gas under controlled conditions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2,5-difluoroisophthalonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isophthalonitrile derivatives .

Scientific Research Applications

4,6-Dibromo-2,5-difluoroisophthalonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2,5-difluoroisophthalonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and biochemical processes, making the compound of interest for further research .

Comparison with Similar Compounds

Properties

IUPAC Name

4,6-dibromo-2,5-difluorobenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Br2F2N2/c9-5-3(1-13)7(11)4(2-14)6(10)8(5)12
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQPGAJCAAOATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Br)F)Br)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Br2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.